1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol
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Overview
Description
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation. For example, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole can be achieved by manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced. Common reagents and conditions used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . The specific pathways involved depend on the biological context and the target organism.
Comparison with Similar Compounds
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can be compared with other oxadiazole derivatives, such as:
3-aryl-5-propyl-1,2,4-oxadiazole: Similar in structure but with different substituents on the oxadiazole ring.
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one: Another derivative with a different core structure. The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the cyclohexanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O2/c1-2-6-10-13-11(16-14-10)9-12(15)7-4-3-5-8-12/h15H,2-9H2,1H3 |
InChI Key |
HVBHCCPHLQTXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCCCC2)O |
Origin of Product |
United States |
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